molecular formula C16H14N2OS B14329751 2-Anilino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one CAS No. 104721-27-9

2-Anilino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one

Cat. No.: B14329751
CAS No.: 104721-27-9
M. Wt: 282.4 g/mol
InChI Key: OYORPVVGEPFYKK-UHFFFAOYSA-N
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Description

2-Anilino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one is a heterocyclic compound that belongs to the thiazine family. This compound is characterized by its unique structure, which includes an anilino group, a phenyl group, and a dihydrothiazinone ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of aniline with α-bromoacetophenone in the presence of a base, followed by cyclization with thiourea. The reaction is usually carried out in refluxing ethanol, resulting in the formation of the desired thiazinone compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent-free methods and the use of microwave irradiation are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Anilino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazinone ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anilino or phenyl groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Anilino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Anilino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Anilino-5,6-dihydro-1,3-benzothiazol-7(4H)-one
  • 2-Amino-1,3,4-oxadiazole derivatives
  • 2,4,4,6-Tetramethyl-5,6-dihydro-4H-1,3-oxazine
  • 2,3-Dihydro-4H-pyran

Uniqueness

2-Anilino-6-phenyl-5,6-dihydro-4H-1,3-thiazin-4-one stands out due to its unique combination of anilino and phenyl groups attached to the thiazinone ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

104721-27-9

Molecular Formula

C16H14N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

6-phenyl-2-phenylimino-1,3-thiazinan-4-one

InChI

InChI=1S/C16H14N2OS/c19-15-11-14(12-7-3-1-4-8-12)20-16(18-15)17-13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,18,19)

InChI Key

OYORPVVGEPFYKK-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=NC2=CC=CC=C2)NC1=O)C3=CC=CC=C3

Origin of Product

United States

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